molecular formula C14H10N2O B1208739 7-(Pyridin-3-yl)quinolin-2-ol CAS No. 99470-74-3

7-(Pyridin-3-yl)quinolin-2-ol

Cat. No. B1208739
CAS RN: 99470-74-3
M. Wt: 222.24 g/mol
InChI Key: PEUXMBIVSFTKEH-UHFFFAOYSA-N
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Description

“7-(Pyridin-3-yl)quinolin-2-ol” is a compound that belongs to the class of organic compounds known as bipyridines and oligopyridines. These are organic compounds containing two pyridine rings linked to each other . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . Theoretical design of conjugated proton cranes, based on 7-hydroxyquinoline as a tautomeric sub-unit, has been attempted by using ground and excited state density functional theory (DFT) calculations in various environments .


Chemical Reactions Analysis

The Combes/Conrad–Limpach reaction is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .

properties

IUPAC Name

7-pyridin-3-yl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-6-5-10-3-4-11(8-13(10)16-14)12-2-1-7-15-9-12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUXMBIVSFTKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912694
Record name 7-(Pyridin-3-yl)quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Pyridin-3-yl)quinolin-2-ol

CAS RN

99470-74-3
Record name 6-(Pyridin-3-yl)quinolin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099470743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Pyridin-3-yl)quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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